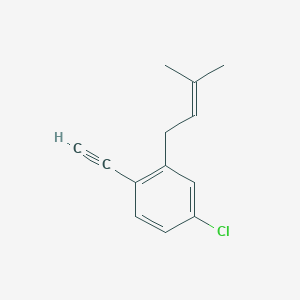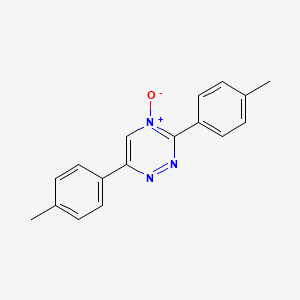
3,6-Bis(4-methylphenyl)-4-oxo-1,2,4lambda~5~-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(4-methylphenyl)-4-oxo-1,2,4lambda~5~-triazine is a heterocyclic compound that features a triazine ring substituted with two 4-methylphenyl groups and an oxo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(4-methylphenyl)-4-oxo-1,2,4lambda~5~-triazine typically involves the reaction of hydrazine hydrate with amidinium chlorides, followed by oxidation and rearrangement steps. The initial product, a dihydrotetrazine, is oxidized to form the desired triazine compound . The reaction conditions often include the use of methanolic hydrogen chloride and peracetic acid for oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Bis(4-methylphenyl)-4-oxo-1,2,4lambda~5~-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxo group to other functional groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, methanolic hydrogen chloride, and peracetic acid . Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various triazine derivatives, while substitution reactions can introduce different functional groups onto the aromatic rings.
Applications De Recherche Scientifique
3,6-Bis(4-methylphenyl)-4-oxo-1,2,4lambda~5~-triazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 3,6-Bis(4-methylphenyl)-4-oxo-1,2,4lambda~5~-triazine exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its normal function and potentially leading to therapeutic effects . Additionally, it can interact with enzymes and other proteins, affecting their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Bis(4-methylphenyl)-9(4-hydroxyphenyl)carbazole: This compound has similar structural features but includes a carbazole core.
3,6-Bis(1-hydroxy-1-(4-methylphenyl)ethyl)-1,2,4,5-tetrazines: These compounds are structurally related but have different functional groups and stereochemistry.
Uniqueness
3,6-Bis(4-methylphenyl)-4-oxo-1,2,4lambda~5~-triazine is unique due to its specific substitution pattern and the presence of an oxo group on the triazine ring. This gives it distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
680572-15-0 |
|---|---|
Formule moléculaire |
C17H15N3O |
Poids moléculaire |
277.32 g/mol |
Nom IUPAC |
3,6-bis(4-methylphenyl)-4-oxido-1,2,4-triazin-4-ium |
InChI |
InChI=1S/C17H15N3O/c1-12-3-7-14(8-4-12)16-11-20(21)17(19-18-16)15-9-5-13(2)6-10-15/h3-11H,1-2H3 |
Clé InChI |
VQUPVEBOHVHQNR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C[N+](=C(N=N2)C3=CC=C(C=C3)C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


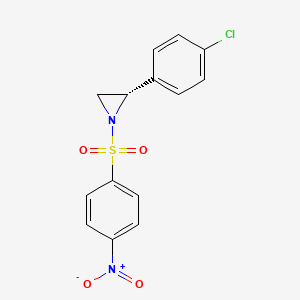
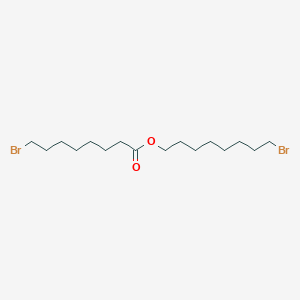
![2-{4-[Di(naphthalen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline](/img/structure/B12528492.png)
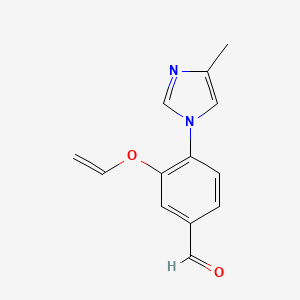

![3-Piperidinamine, 1-(phenylmethyl)-N-[2-[(phenylsulfonyl)methyl]phenyl]-](/img/structure/B12528513.png)
![[2-(2-Phenylethyl)cyclopropyl]methanol](/img/structure/B12528514.png)
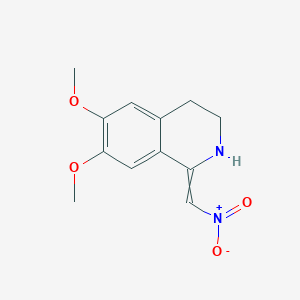
![Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]-](/img/structure/B12528529.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 2-iodo-4-methyl-3-(3-pyridinyl)-](/img/structure/B12528543.png)
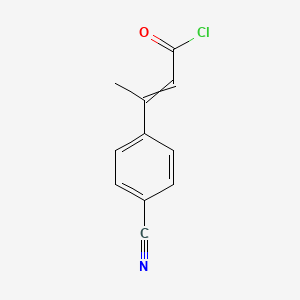
![Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate](/img/structure/B12528553.png)

